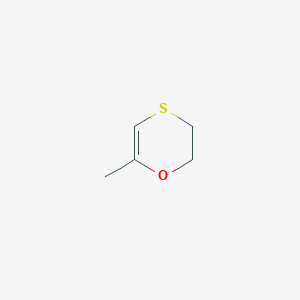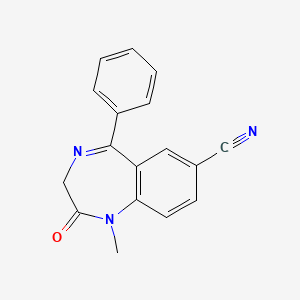
4-(2-(Phenylthio)ethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Phenylthio)ethyl)pyridine is an organic compound with the molecular formula C13H13NS. It consists of a pyridine ring substituted at the 4-position with a 2-(phenylthio)ethyl group.
Preparation Methods
The synthesis of 4-(2-(Phenylthio)ethyl)pyridine can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using various catalysts and reaction conditions to improve yield and efficiency. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-(Phenylthio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the phenylthio group to a thiol or other reduced forms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Phenylthio)ethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-(2-(Phenylthio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-(Phenylthio)ethyl)pyridine can be compared with other similar compounds, such as:
Pyridine: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioethyl derivatives: Compounds with similar phenylthioethyl groups but different core structures.
Other substituted pyridines: Compounds with various substituents on the pyridine ring, such as halogens, alkyl groups, or other functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
5104-00-7 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-(2-phenylsulfanylethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h1-7,9-10H,8,11H2 |
InChI Key |
XFLNVXUSNWPNOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


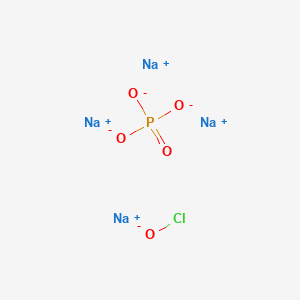
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)

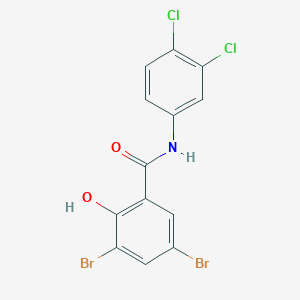
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
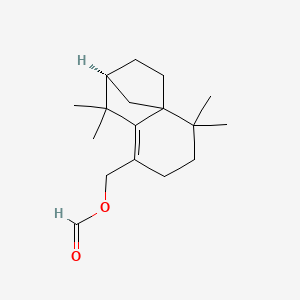
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
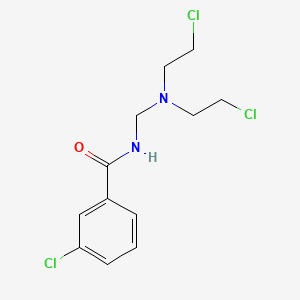
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)
